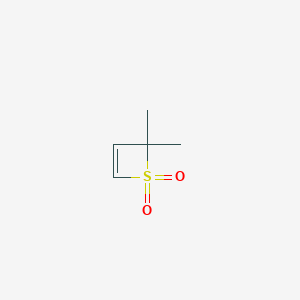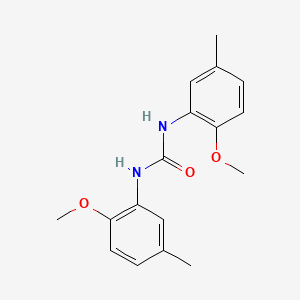
4,4'-Bis(N,N-dimethylureido)-3,3'-dimethoxybiphenyl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl is an organic compound with a complex structure that includes two dimethylureido groups and two methoxy groups attached to a biphenyl backbone
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl typically involves the reaction of 4,4’-diamino-3,3’-dimethoxybiphenyl with dimethylcarbamoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the compound in high yield and purity.
化学反応の分析
Types of Reactions
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The urea groups can be reduced to amines under specific conditions.
Substitution: The biphenyl backbone can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of amines.
Substitution: Formation of substituted biphenyl derivatives.
科学的研究の応用
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in drug design and development.
Industry: Utilized in the production of advanced materials, including polymers and coatings.
作用機序
The mechanism of action of 4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl involves its ability to interact with various molecular targets through hydrogen bonding and hydrophobic interactions. The dimethylureido groups can form hydrogen bonds with biological molecules, while the biphenyl backbone provides a hydrophobic surface for interactions with other hydrophobic entities. These interactions can influence the activity of enzymes, receptors, and other proteins, making this compound useful in biochemical research.
類似化合物との比較
Similar Compounds
4,4’-Methylenebis(N,N-dimethylaniline): Similar in structure but lacks the methoxy groups.
4,4’-Bis(dimethylamino)benzophenone: Contains dimethylamino groups instead of dimethylureido groups.
1,8-Naphthalimide derivatives: Used in similar applications but have a different core structure.
Uniqueness
4,4’-Bis(N,N-dimethylureido)-3,3’-dimethoxybiphenyl is unique due to the presence of both dimethylureido and methoxy groups, which provide a combination of hydrogen bonding and hydrophobic interactions. This makes it particularly versatile for various applications in chemistry, biology, and materials science.
特性
CAS番号 |
20575-75-1 |
|---|---|
分子式 |
C20H26N4O4 |
分子量 |
386.4 g/mol |
IUPAC名 |
3-[4-[4-(dimethylcarbamoylamino)-3-methoxyphenyl]-2-methoxyphenyl]-1,1-dimethylurea |
InChI |
InChI=1S/C20H26N4O4/c1-23(2)19(25)21-15-9-7-13(11-17(15)27-5)14-8-10-16(18(12-14)28-6)22-20(26)24(3)4/h7-12H,1-6H3,(H,21,25)(H,22,26) |
InChIキー |
QNQOYMPKSYMGBD-UHFFFAOYSA-N |
正規SMILES |
CN(C)C(=O)NC1=C(C=C(C=C1)C2=CC(=C(C=C2)NC(=O)N(C)C)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




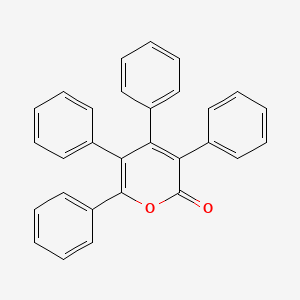
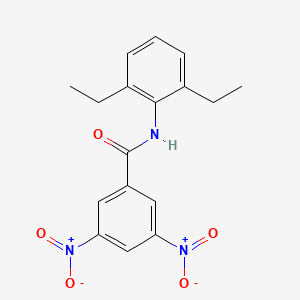
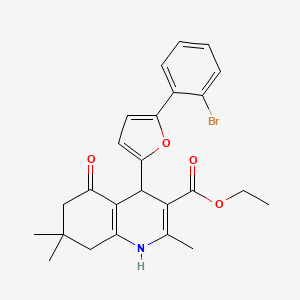

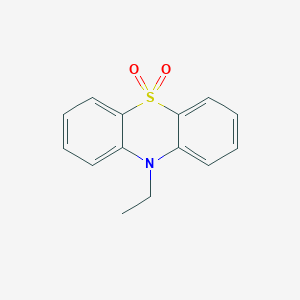


![3,4-Dihydro-2H-pyrido[1,2-a]pyrimidin-3-ol](/img/structure/B11945967.png)

